N-(2-isopropoxyphenyl)isonicotinamide
Description
N-(2-Isopropoxyphenyl)isonicotinamide is a synthetic compound featuring an isonicotinamide core linked to a 2-isopropoxyphenyl group via an amide bond. The 2-isopropoxy substituent on the phenyl ring may enhance lipophilicity and influence binding interactions, as seen in related compounds .
Properties
Molecular Formula |
C15H16N2O2 |
|---|---|
Molecular Weight |
256.3 g/mol |
IUPAC Name |
N-(2-propan-2-yloxyphenyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C15H16N2O2/c1-11(2)19-14-6-4-3-5-13(14)17-15(18)12-7-9-16-10-8-12/h3-11H,1-2H3,(H,17,18) |
InChI Key |
DTKSKVRGEMPBED-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=CC=C1NC(=O)C2=CC=NC=C2 |
Canonical SMILES |
CC(C)OC1=CC=CC=C1NC(=O)C2=CC=NC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
- Core Modifications: Azetidinone derivatives (): The 4-oxo-azetidinone ring enhances anticonvulsant activity, likely via sodium channel modulation. Thiazolidinedione/thiazolidine derivatives (): The sulfur-containing heterocycles improve antimicrobial activity. For example, compound 68 (bearing a 4-chlorophenyl group) exhibited potency against Staphylococcus aureus and Candida albicans . Acetimidic acid derivative (): The 2-isopropoxyphenyl group in compound 7 contributes to anti-tubercular activity by forming hydrogen bonds with BioA residues (Tyr407, Trp64) in Mycobacterium tuberculosis .
- Substituent Effects: Electron-withdrawing groups (e.g., -Cl, -CF₃) enhance antimicrobial and antitubercular activities by improving target binding .
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